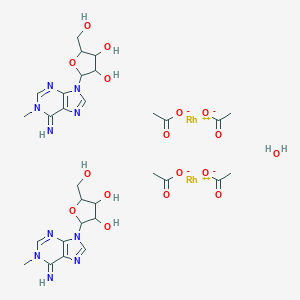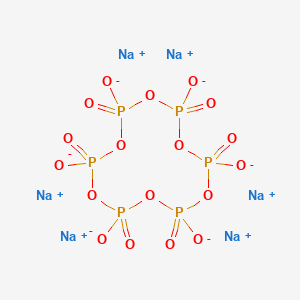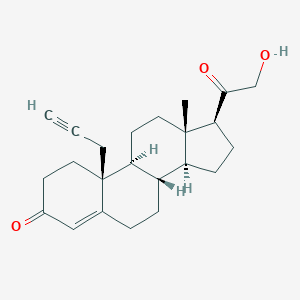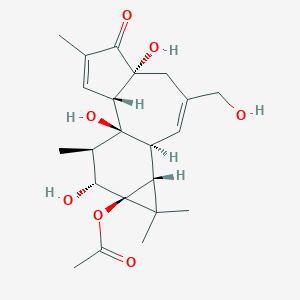![molecular formula C9H13NO B159485 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole CAS No. 131605-19-1](/img/structure/B159485.png)
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a synthetic compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of cyclopenta[d]isoxazole derivatives and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves the modulation of various neurotransmitter systems in the brain. The compound acts as a positive allosteric modulator of the NMDA receptor and enhances the release of acetylcholine, which is a key neurotransmitter involved in learning and memory.
Biochemical And Physiological Effects
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has been shown to have various biochemical and physiological effects in the body. The compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole in lab experiments is its ability to modulate various neurotransmitter systems in the brain. This makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are various future directions for the research of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole. One potential direction is the development of more potent and selective compounds that can target specific neurotransmitter systems in the brain. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand the long-term effects and potential toxicity of the compound.
In conclusion, 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a synthetic compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications in the treatment of various neurological disorders and has been found to modulate various neurotransmitter systems in the brain. However, more research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
The synthesis method of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves the reaction of 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The reaction is catalyzed by a copper(I) salt and the resulting product is purified using column chromatography.
Scientific Research Applications
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has been studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
131605-19-1 |
|---|---|
Product Name |
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-7-5-3-6-9(7)11-10-8/h2,4,7,9H,3,5-6H2,1H3/b4-2+ |
InChI Key |
ZGKRGKRTWDMLCW-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=NOC2C1CCC2 |
SMILES |
CC=CC1=NOC2C1CCC2 |
Canonical SMILES |
CC=CC1=NOC2C1CCC2 |
synonyms |
4H-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



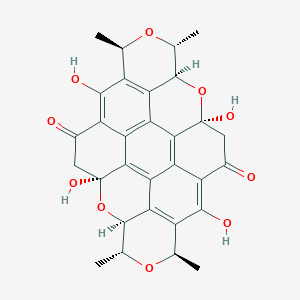
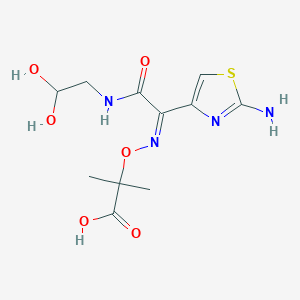
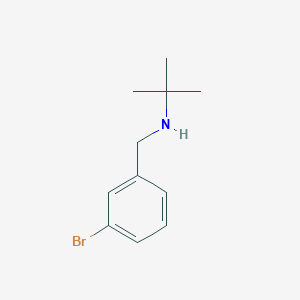
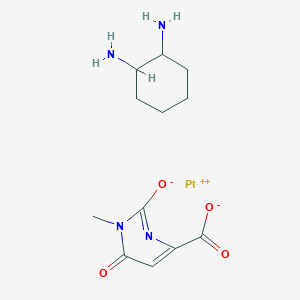
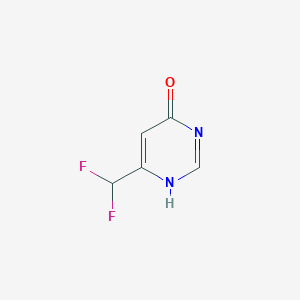
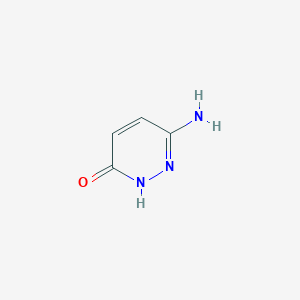
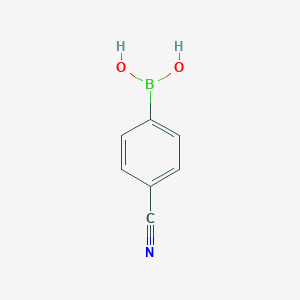
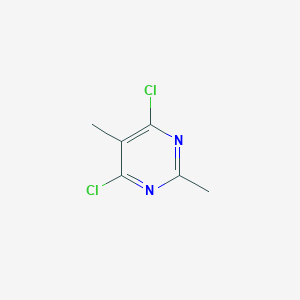
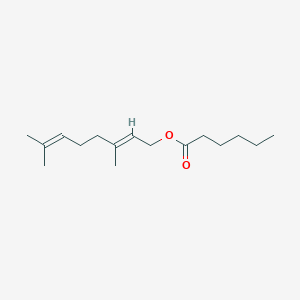
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
